Comparative Structural Rigidity: Piperidine-2-thione vs. Pyrrolidine-2-thione Ring Systems
Piperidine-2-thione adopts a puckered six-membered ring conformation, whereas its 5-membered analog, pyrrolidine-2-thione, exists in a flat conformation. This difference is evident in the crystal structures of their N-1-methyl-6-pyridinyl derivatives. The piperidine-2-thione derivative exhibits a dihedral angle between the pyridine and thiolactam rings of 87.94°, and features short intermolecular CH···S contacts (2.87 Å) that are absent in the pyrrolidine-2-thione analog [1]. These conformational and packing differences can significantly impact molecular recognition and biological activity.
| Evidence Dimension | Ring Conformation and Intermolecular Interactions |
|---|---|
| Target Compound Data | Puckered conformation; CH···S contact distance: 2.87 Å; Pyridine-Thiolactam dihedral: 87.94° (for N-1-methyl-6-(pyridin-3-yl) derivative) |
| Comparator Or Baseline | Pyrrolidine-2-thione (N-1-methyl-5-(pyridin-3-yl) derivative): Flat conformation; No short CH···S contacts; Pyridine-Thiolactam dihedral: ~90° |
| Quantified Difference | Presence of CH···S contacts (2.87 Å) in piperidine-2-thione vs. absence in pyrrolidine-2-thione; Conformational difference (puckered vs. flat) |
| Conditions | Single-crystal X-ray diffraction at 100 K |
Why This Matters
The distinct conformational preference and intermolecular interaction profile of piperidine-2-thione directly influence its binding affinity and selectivity in biological targets compared to the flatter pyrrolidine-2-thione scaffold.
- [1] Wojciechowska-Nowak M, et al. Thioanalogues of N-1-methylanabasine and nicotine – Synthesis and structure. Journal of Molecular Structure, 2011, 989(1-3), 51-59. View Source
